molecular formula C4H4IN3O2 B14693125 5-Iodo-1-methyl-4-nitro-1H-imidazole CAS No. 35681-63-1

5-Iodo-1-methyl-4-nitro-1H-imidazole

Cat. No.: B14693125
CAS No.: 35681-63-1
M. Wt: 253.00 g/mol
InChI Key: UMJDVASWYFUEJL-UHFFFAOYSA-N
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Description

5-Iodo-1-methyl-4-nitroimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an iodine atom at the 5-position, a methyl group at the 1-position, and a nitro group at the 4-position. These substitutions confer unique chemical and biological properties to the molecule, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-1-methyl-4-nitroimidazole typically involves the nitration of 1-methylimidazole followed by iodination. One common method includes:

    Nitration: 1-Methylimidazole is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Iodination: The nitrated product is then treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 5-position.

Industrial Production Methods: Industrial production of 5-iodo-1-methyl-4-nitroimidazole may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Types of Reactions:

    Oxidation: The nitro group in 5-iodo-1-methyl-4-nitroimidazole can undergo reduction reactions to form various amine derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki coupling reactions with arylboronic acids to form aryl-substituted imidazoles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, nitric acid.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Coupling Reagents: Palladium catalysts, arylboronic acids, bases like potassium carbonate.

Major Products:

    Amines: Reduction of the nitro group can yield various amine derivatives.

    Aryl-Substituted Imidazoles: Products of coupling reactions with arylboronic acids.

Scientific Research Applications

5-Iodo-1-methyl-4-nitroimidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial properties due to the presence of the nitro group.

    Medicine: Explored as a potential drug candidate for treating infections caused by anaerobic bacteria and protozoa.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The biological activity of 5-iodo-1-methyl-4-nitroimidazole is primarily attributed to the nitro group. Upon entering a cell, the nitro group undergoes reduction to form reactive intermediates, such as nitro radicals. These intermediates can covalently bind to DNA, causing DNA damage and leading to cell death. This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial properties.

Comparison with Similar Compounds

    Metronidazole: A widely used nitroimidazole antibiotic.

    Tinidazole: Another nitroimidazole with similar antimicrobial properties.

    Ornidazole: Known for its effectiveness against anaerobic bacteria and protozoa.

Uniqueness: 5-Iodo-1-methyl-4-nitroimidazole is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine substitution may enhance the compound’s ability to penetrate cell membranes or interact with specific molecular targets, potentially offering advantages over other nitroimidazole derivatives.

Properties

IUPAC Name

5-iodo-1-methyl-4-nitroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3O2/c1-7-2-6-4(3(7)5)8(9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJDVASWYFUEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318341
Record name 5-Iodo-1-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35681-63-1
Record name NSC329113
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329113
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Iodo-1-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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